molecular formula C3H10Cl2N2O B2504115 Pyrazolidin-4-ol dihydrochloride CAS No. 2172503-47-6

Pyrazolidin-4-ol dihydrochloride

Cat. No.: B2504115
CAS No.: 2172503-47-6
M. Wt: 161.03
InChI Key: MCBDTXBQWXAODC-UHFFFAOYSA-N
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Description

Pyrazolidin-4-ol dihydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazolidine, which is a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolidin-4-ol dihydrochloride typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the pyrrolidine/benzoic acid-catalyzed reaction of α-substituted propenals with activated hydrazines under mild conditions, yielding 4-substituted pyrazolidin-3-ols . Subsequent oxidation with pyridinium chlorochromate (PCC) can afford the corresponding pyrazolidinones.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of ultrasonic-assisted synthesis and microwave irradiation techniques has been explored for related compounds, offering eco-friendly and efficient pathways .

Chemical Reactions Analysis

Types of Reactions: Pyrazolidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to pyrazolidinones using oxidizing agents like PCC.

    Reduction: Potential reduction to form different derivatives, though specific conditions are less documented.

    Substitution: Reactions with halides or other electrophiles to introduce new substituents on the ring.

Common Reagents and Conditions:

    Oxidizing Agents: Pyridinium chlorochromate (PCC) for oxidation reactions.

    Catalysts: Pyrrolidine and benzoic acid for catalytic reactions.

    Solvents: Common organic solvents like methanol or ethanol.

Major Products:

Scientific Research Applications

Mechanism of Action

The specific mechanism of action for pyrazolidin-4-ol dihydrochloride is not well-documented. related compounds often exert their effects by interacting with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Pyrazolidin-4-ol dihydrochloride is unique due to its specific ring structure and potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

pyrazolidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.2ClH/c6-3-1-4-5-2-3;;/h3-6H,1-2H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBDTXBQWXAODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNN1)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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